1-Bromophenoxathiine
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Overview
Description
1-Bromophenoxathiine is an organic compound that belongs to the class of heterocyclic compounds known as phenoxathiines. These compounds are characterized by a tricyclic structure consisting of two benzene rings fused to a central oxathiine ring. The presence of a bromine atom at the 1-position of the phenoxathiine ring system distinguishes this compound from other phenoxathiine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromophenoxathiine can be synthesized through various methods. One common approach involves the bromination of phenoxathiine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the 1-position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of environmentally friendly brominating agents and catalysts is also considered to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Bromophenoxathiine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 1-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.
Oxidation Reactions: The phenoxathiine ring system can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding phenoxathiine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent (e.g., dichloromethane) is used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is employed.
Major Products Formed
Substitution Reactions: Various substituted phenoxathiine derivatives.
Oxidation Reactions: Phenoxathiine sulfoxides or sulfones.
Reduction Reactions: Reduced phenoxathiine derivatives.
Scientific Research Applications
1-Bromophenoxathiine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Bromophenoxathiine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
1-Bromophenoxathiine can be compared with other phenoxathiine derivatives and brominated heterocyclic compounds. Similar compounds include:
Phenoxathiine: The parent compound without the bromine substitution.
1-Chlorophenoxathiine: A similar compound with a chlorine atom instead of bromine.
1-Iodophenoxathiine: A similar compound with an iodine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physicochemical properties. The bromine atom can also serve as a handle for further functionalization, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H7BrOS |
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Molecular Weight |
279.15 g/mol |
IUPAC Name |
1-bromophenoxathiine |
InChI |
InChI=1S/C12H7BrOS/c13-8-4-3-6-10-12(8)15-11-7-2-1-5-9(11)14-10/h1-7H |
InChI Key |
LUHKYXPZNFALQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(S2)C(=CC=C3)Br |
Origin of Product |
United States |
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